SP4206

概要

説明

SP4206は、インターロイキン-2(IL-2)とその受容体IL-2Rαとの相互作用を標的とする低分子阻害剤です。 この化合物は、IL-2に高い親和性で結合し、IL-2Rαとの相互作用を効果的に阻害するため、免疫学研究および潜在的な治療用途において貴重なツールとなっています .

準備方法

合成経路と反応条件

SP4206の合成には、フラグメント発見、構造に基づく設計、医薬品化学技術など、一連の化学反応が含まれます。具体的な合成経路と反応条件は機密情報であり、詳細な情報が公表されていません。 この化合物は、フラグメントベースの方法と構造誘導最適化を組み合わせて合成されていることがわかっています .

工業的製造方法

This compoundの工業的製造は通常、専門の化学合成会社によって行われます。これらの会社は、高度な合成技術と品質管理対策を使用して、化合物の純度と一貫性を確保しています。 製造プロセスには、中間体の調製、精製、最終的な製剤など、複数のステップが含まれます .

化学反応の分析

反応の種類

SP4206は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundを含む反応で一般的に使用される試薬と条件は次のとおりです。

DMSO(ジメチルスルホキシド): This compoundを溶解するための溶媒として使用されます.

PEG300(ポリエチレングリコール300): 溶液を調製するためにDMSOと組み合わせて使用されます.

Tween-80: 溶液調製における界面活性剤として使用されます.

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、主にIL-2とIL-2Rαの阻害複合体であり、IL-2によって媒介される下流のシグナル伝達経路を阻止します .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Binding Characteristics

- Binding Affinity : The dissociation constant () for SP4206 binding to IL-2 is approximately 70 nM, indicating a strong affinity for the target .

- Ligand Efficiency : this compound exhibits a higher ligand efficiency compared to the natural receptor, achieving significant binding energy per contact atom due to its ability to access grooves and cavities within IL-2 that are not utilized by IL-2Rα .

Applications in Cancer Therapy

The inhibition of IL-2 signaling through this compound has potential implications in cancer therapy, particularly in conditions where IL-2 plays a role in tumor growth and immune evasion.

Case Studies in Cancer Models

A series of studies have demonstrated the efficacy of this compound in preclinical models:

- Breast Cancer : In vitro studies showed that this compound can reduce cell viability in breast cancer cell lines by interfering with IL-2 mediated signaling pathways .

- Colon Cancer : Similar effects were observed in colon cancer models, where this compound treatment led to decreased tumor growth rates .

Immunological Applications

Beyond oncology, this compound's role as an immunomodulator makes it a candidate for therapeutic applications in autoimmune diseases and transplant rejection.

Modulation of Immune Responses

By blocking IL-2 signaling, this compound could potentially alter T-cell activation and proliferation:

- Autoimmune Diseases : Research indicates that inhibition of IL-2 may mitigate symptoms in autoimmune conditions like rheumatoid arthritis and multiple sclerosis .

- Transplant Rejection : In organ transplantation settings, this compound may help prevent graft rejection by modulating T-cell responses against foreign antigens .

Structural Insights from Molecular Dynamics

Recent molecular dynamics simulations have provided deeper insights into the binding dynamics of this compound:

- Simulation Findings : Studies demonstrated that this compound can adopt various binding poses at the IL-2 interface, highlighting its flexibility and adaptability as a ligand .

- Comparative Analysis : The structural analysis revealed that while both this compound and IL-2Rα bind to similar hot spots on IL-2, they stabilize different conformations of the cytokine, suggesting diverse pathways for therapeutic intervention .

Comparative Data Table

| Application Area | Mechanism of Action | Binding Affinity (Kd) | Potential Benefits |

|---|---|---|---|

| Cancer Therapy | Inhibits IL-2 signaling | 70 nM | Reduces tumor growth |

| Autoimmune Diseases | Modulates T-cell activation | 70 nM | Alleviates symptoms |

| Transplant Rejection | Prevents T-cell mediated graft rejection | 70 nM | Enhances graft survival |

作用機序

SP4206は、IL-2に高い親和性で結合し、IL-2Rαとの相互作用を阻害することで効果を発揮します。この阻害は、IL-2によって媒介される下流のシグナル伝達経路(STAT5のリン酸化を含む)を阻止します。 This compoundの接触原子当たりの結合自由エネルギーは、受容体の約2倍であり、非常に効率的な阻害剤となっています . この化合物は、IL-2Rαの結合を促進するIL-2上の重要な「ホットスポット」残基を標的としています .

類似化合物との比較

類似化合物

化合物7: 類似の結合特性を持つ、IL-2/IL-2Rα相互作用の別の低分子阻害剤.

デニロイキン・ディフトキシン: IL-2Rαを標的とする融合タンパク質ですが、作用機序が異なります.

SP4206の独自性

This compoundは、IL-2に対する高い親和性結合と、IL-2Rαとの相互作用を高い特異性で阻害する能力において独特です。 その結合効率と重要な残基を標的とする能力は、研究と潜在的な治療用途の両方において貴重なツールとなっています .

生物活性

SP4206 is a small molecule that has garnered attention for its ability to inhibit the interaction between interleukin-2 (IL-2) and its receptor, IL-2Rα. This compound represents a significant advancement in drug design, particularly in the context of modulating protein-protein interactions (PPIs), which are crucial in various biological processes and disease states. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its binding characteristics, structural insights, and implications for therapeutic applications.

Binding Affinity and Mechanism

This compound exhibits a high binding affinity for IL-2, with a dissociation constant () of approximately 70 nM . This is indicative of its potent interaction with the target protein. The mechanism by which this compound inhibits the IL-2/IL-2Rα interaction involves mimicking the binding site of IL-2Rα, allowing it to engage with critical hot-spot residues on IL-2 that are essential for receptor binding .

Table 1: Binding Affinity of this compound Compared to Other Inhibitors

| Compound | Target | Binding Affinity () |

|---|---|---|

| This compound | IL-2 | 70 nM |

| IL-2Rα | IL-2 | 10 nM |

| Other Inhibitors | Various | >100 nM |

Structural Insights

The structural analysis of this compound in complex with IL-2 reveals that it occupies a cryptic binding site at the interface between IL-2 and its receptor. Molecular dynamics simulations have shown that this compound stabilizes this binding groove, which is otherwise transient in the absence of the ligand . The unique size and shape of this compound allow it to access cavities that are not available to larger proteins like IL-2Rα, contributing to its high ligand efficiency.

Key Findings from Structural Studies:

- Ligand Efficiency : this compound demonstrates approximately twice the ligand efficiency compared to IL-2Rα due to its smaller size and focused electrostatic interactions .

- Conformational Dynamics : The binding of this compound induces a conformational change in IL-2 that reduces its ability to interact with IL-2Rα effectively .

- Hot Spot Targeting : Mutational studies indicate that this compound targets the same critical hot spots on IL-2 as IL-2Rα, albeit with distinct binding modes .

Case Studies and Experimental Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Inhibition of T Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibits T cell proliferation induced by IL-2, suggesting potential applications in autoimmune diseases and transplant rejection scenarios.

- Tumor Microenvironment Modulation : Research indicates that by blocking IL-2 signaling, this compound may alter the tumor microenvironment, enhancing anti-tumor immunity while reducing regulatory T cell activity.

特性

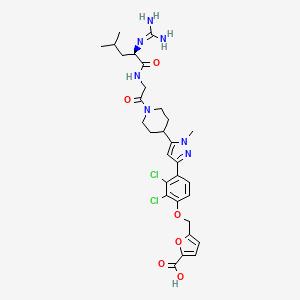

IUPAC Name |

5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZHOIDQBPFEJU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。